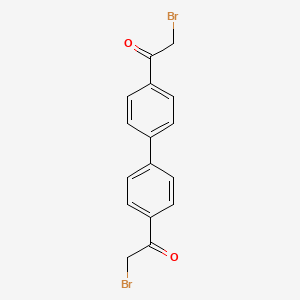

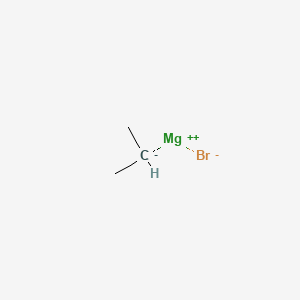

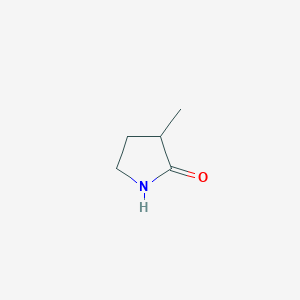

![molecular formula C14H15NO B1294654 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one CAS No. 5220-39-3](/img/structure/B1294654.png)

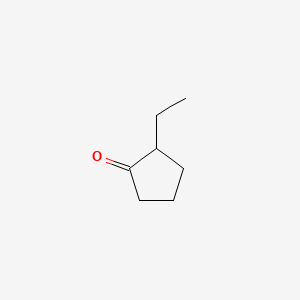

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one is a chemical structure that is part of a broader class of compounds known for their interesting electronic and aromatic properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures that can help infer some characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as non-benzenoid quinones, involves complex reactions like cycloadditions followed by dehydration and decarboxylation processes . These methods could potentially be adapted for the synthesis of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one, although the specific details would depend on the unique reactivity of the starting materials and intermediates involved in the synthesis pathway.

Molecular Structure Analysis

The molecular structure of compounds similar to 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one has been studied using techniques such as 1H and 13C NMR spectroscopy and theoretical calculations . These studies reveal that such compounds possess stable aromatic characters with positive resonance energies, which are important for their π-conjugation structures. This suggests that 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one may also exhibit a stable aromatic system.

Chemical Reactions Analysis

The chemical reactions involving related structures, such as the generation of protonated dicationic species, are indicated by changes in their 1H NMR spectra . This implies that 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one could also undergo similar ionization or other reactions that alter its electronic structure, which would be observable through spectroscopic methods.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of 5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one, the properties of analogous compounds can offer some insights. For instance, the stability of the aromatic character and the presence of a conjugated system are likely to influence the compound's reactivity, solubility, and other physical properties. The exact properties would need to be determined experimentally or through computational chemistry methods.

properties

IUPAC Name |

5,6,7,8,9,10-hexahydrocyclohepta[b]quinolin-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14-10-6-2-1-3-8-12(10)15-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMBBNQWWBTULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)NC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200243 |

Source

|

| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one | |

CAS RN |

5220-39-3 |

Source

|

| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11H-Cyclohepta(b)quinolin-11-one, 5,6,7,8,9,10-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.